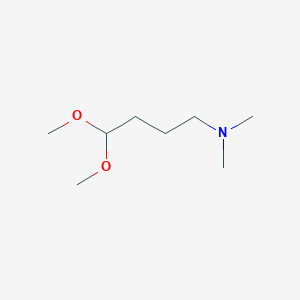

4,4-dimethoxy-N,N-dimethylbutan-1-amine

Description

Properties

IUPAC Name |

4,4-dimethoxy-N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-9(2)7-5-6-8(10-3)11-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZKKBDOGYBYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438825 | |

| Record name | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19718-92-4 | |

| Record name | 4,4-Dimethoxy-N,N-dimethyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19718-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethoxy-N,N-dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4,4-dimethoxy-N,N-dimethylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-dimethoxy-N,N-dimethylbutan-1-amine is a tertiary amine and acetal that serves as a valuable intermediate in the synthesis of various organic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a protected aldehyde, makes it a versatile building block in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and a workflow diagram illustrating its application in drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction optimization, and purification.

| Property | Value |

| Molecular Formula | C₈H₁₉NO₂ |

| Molecular Weight | 161.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 160-162 °C |

| Density | 0.892 g/mL at 25 °C |

| Solubility | Soluble in water, ethanol, and ether.[] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of Boiling Point (Micro Method)

This protocol describes the determination of the boiling point using a Thiele tube apparatus, which is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

Heat-transfer fluid (e.g., mineral oil)

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer and attached test tube are placed in the Thiele tube containing the heat-transfer fluid, ensuring the rubber band is above the oil level.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

This protocol details the use of a pycnometer for the accurate determination of liquid density.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath at 25 °C until it reaches thermal equilibrium.

-

The volume of the pycnometer is precisely adjusted, it is dried on the outside, and weighed (m₂). The density of water at 25 °C is known.

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The filled pycnometer is brought to thermal equilibrium at 25 °C in the water bath.

-

The volume is adjusted, the exterior is dried, and the pycnometer is weighed (m₃).

-

The density of the sample is calculated using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Spectroscopic Data

While specific spectra for this compound are not publicly available, representative spectroscopic data can be predicted based on its structure. Chemical suppliers may provide actual spectra upon request.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The two methoxy groups (-OCH₃) would likely appear as a singlet around 3.3 ppm. The protons of the N,N-dimethyl group (-N(CH₃)₂) would also produce a singlet, typically around 2.2 ppm. The methylene protons (-CH₂-) of the butyl chain would exhibit more complex splitting patterns (triplets and multiplets) in the region of 1.5-2.5 ppm. The methine proton (-CH) adjacent to the two oxygens would appear as a triplet around 4.4 ppm.

-

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The carbons of the methoxy groups would appear around 53 ppm, and the carbons of the N,N-dimethyl groups around 45 ppm. The methylene carbons of the butyl chain would resonate in the aliphatic region (approximately 20-60 ppm). The methine carbon of the acetal group would be significantly downfield, likely in the range of 100-110 ppm due to the deshielding effect of the two oxygen atoms.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 161. Key fragmentation patterns for aliphatic amines include alpha-cleavage. For this compound, a prominent fragment would likely be observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, resulting from cleavage of the Cα-Cβ bond. Loss of a methoxy group (-OCH₃) could lead to a fragment at m/z 130.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands. A strong C-O stretching vibration for the acetal group would be expected in the region of 1150-1050 cm⁻¹. The C-N stretching of the tertiary amine would likely appear as a medium to weak band in the 1250-1020 cm⁻¹ range. The spectrum would also show C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ would confirm the tertiary nature of the amine.

Role in Drug Development Workflow

This compound is a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[] Its role in a typical drug development workflow is to provide a specific molecular scaffold that can be further elaborated to produce a target drug candidate. The following diagram illustrates this workflow.

The diagram illustrates how a key intermediate like this compound is utilized in the initial stages of pre-clinical development to synthesize an active pharmaceutical ingredient. This API is then formulated into a drug product and undergoes rigorous clinical trials and regulatory review before it can be approved for market.

References

4,4-dimethoxy-N,N-dimethylbutan-1-amine mechanism of action

An In-depth Technical Guide on 4,4-dimethoxy-N,N-dimethylbutan-1-amine: A Key Intermediate in Pharmaceutical Synthesis

Executive Summary

This compound is a crucial chemical intermediate primarily utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs). This technical guide elucidates the role of this compound, shifting the focus from a direct mechanism of action—a characteristic it does not possess as an isolated agent—to its pivotal function as a synthetic precursor. This document details its physicochemical properties, synthesis protocols, and its application in the manufacturing of notable pharmaceuticals. Furthermore, it briefly covers the mechanisms of action of the final drug products derived from this intermediate, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as (4,4-dimethoxybutyl)dimethylamine, is an organic compound that serves as a versatile building block in the pharmaceutical industry.[1] While not pharmacologically active in its own right, its structure is integral to the synthesis of several classes of drugs, including antihistamines, antiarrhythmics, and notably, the triptan class of anti-migraine agents.[1] Its utility lies in providing a key structural moiety that is further elaborated to yield complex APIs. This guide provides a detailed examination of its synthesis and its subsequent conversion into medically significant compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its closely related analogue, 4,4-diethoxy-N,N-dimethylbutan-1-amine, is presented below. The diethoxy analogue is more frequently cited in publicly available data.

| Property | This compound | 4,4-diethoxy-N,N-dimethylbutan-1-amine |

| Molecular Formula | C₈H₁₉NO₂ | C₁₀H₂₃NO₂ |

| Molecular Weight | 161.24 g/mol | 189.30 g/mol |

| CAS Number | 19718-92-4 | 1116-77-4 |

| Appearance | Colorless to yellow liquid | Light yellow liquid |

| Boiling Point | 160-162°C | 230.7°C |

| Density | Not specified | 0.844 g/mL at 25°C |

| Solubility | Soluble in water, ethanol, and ether | Soluble in organic solvents, limited water solubility |

| Storage | Store in a cool, dry place; sensitive to heat, light, air, and oxidation | Store at 2-8°C |

Data for the diethoxy analogue is included for comparative purposes as it is often used interchangeably in synthetic schemes for similar targets.

Synthesis of 4,4-diethoxy-N,N-dimethylbutan-1-amine

Experimental Protocol: Grignard Reaction Route

This synthesis is typically achieved in two main stages:

-

Formation of the Grignard Reagent: 3-dimethylamino-1-chloropropane is reacted with magnesium turnings in a suitable solvent like benzene under a nitrogen atmosphere to form the Grignard reagent.[1]

-

Reaction with Triethyl Orthoformate: The formed Grignard reagent is then reacted with triethyl orthoformate.[1] A vigorous reaction is often initiated with a small crystal of iodine. The reaction mixture is refluxed, and upon completion, the product is isolated and purified by distillation under reduced pressure.[1]

The overall yield for this process is reported to be approximately 70-76%.[1]

Synthesis Workflow Diagram

Caption: Synthesis of 4,4-diethoxy-N,N-dimethylbutan-1-amine.

Application in Pharmaceutical Synthesis: The Case of Triptans

This compound and its diethoxy analogue are key intermediates in the synthesis of N,N-Dimethyltryptamines, which are potent 5-HT1D receptor agonists used as anti-migraine drugs.[2] These include Sumatriptan, Rizatriptan, Almotriptan, and Zolmitriptan.[2]

General Synthetic Strategy for Triptans

The synthesis generally involves the Fischer indole synthesis. The amino group of the butan-1-amine derivative is protected, and the acetal is hydrolyzed to an aldehyde. This aldehyde is then reacted with a substituted phenylhydrazine to form a hydrazone, which, upon treatment with an acid catalyst, undergoes cyclization to form the indole ring characteristic of tryptamines.

Synthetic Workflow for Zolmitriptan

The following diagram illustrates the logical workflow of how an intermediate like 4,4-diethoxy-N,N-dimethylbutan-1-amine is utilized to produce a triptan, using Zolmitriptan as an example.

Caption: Use of the intermediate in Zolmitriptan synthesis.

Mechanism of Action of Derived Pharmaceuticals (Triptans)

It is critical to reiterate that this compound itself does not have a therapeutic mechanism of action. The pharmacological activity resides in the final drug products synthesized from it. Triptans, for example, are selective agonists for the serotonin 5-HT1B and 5-HT1D receptors.

Signaling Pathway of Triptans

Activation of these receptors by a triptan, such as Zolmitriptan, leads to a cascade of events that are believed to alleviate migraine headaches:

-

Vasoconstriction: Agonism at 5-HT1B receptors on cranial blood vessels causes them to constrict, counteracting the vasodilation associated with migraines.

-

Inhibition of Neuropeptide Release: Agonism at 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as CGRP (calcitonin gene-related peptide).

This dual action addresses both the vascular and neuronal components of a migraine attack.

Triptan Signaling Pathway Diagram

Caption: Mechanism of action for triptan-class drugs.

Conclusion

This compound is a fundamentally important, yet non-pharmacologically active, molecule in modern drug development. Its value is not in its own biological effects, but in its role as a key intermediate that enables the efficient synthesis of complex and medically vital pharmaceuticals. This guide has provided a comprehensive overview of its properties, synthesis, and application, clarifying its position as a synthetic building block rather than a therapeutic agent. For researchers and professionals in drug development, understanding the synthetic utility of such intermediates is as crucial as understanding the mechanism of the final APIs they help create.

References

Spectroscopic Data for 4,4-dimethoxy-N,N-dimethylbutan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the compound 4,4-dimethoxy-N,N-dimethylbutan-1-amine. Due to the limited availability of experimentally acquired spectra for this specific molecule in public databases, this guide leverages predictive models and an analysis of its functional groups to offer valuable insights for researchers. The information is presented in a clear, structured format to facilitate its use in drug development and other scientific research.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data, expected major fragments in Mass Spectrometry (MS), and anticipated characteristic peaks in Infrared (IR) spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.31 | s | 6H | 2 x -OCH₃ |

| ~2.23 | s | 6H | -N(CH₃)₂ |

| ~2.28 | t | 2H | -CH₂-N |

| ~1.58 | m | 2H | -CH₂-CH₂-N |

| ~1.65 | m | 2H | -CH₂-CH(OCH₃)₂ |

| ~4.37 | t | 1H | -CH(OCH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~104.5 | -CH(OCH₃)₂ |

| ~59.6 | -CH₂-N |

| ~52.8 | -OCH₃ |

| ~45.4 | -N(CH₃)₂ |

| ~33.8 | -CH₂-CH(OCH₃)₂ |

| ~23.5 | -CH₂-CH₂-N |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to be characterized by alpha-cleavage, a common fragmentation pathway for both amines and acetals.[1][2]

Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 161 | [C₈H₁₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 130 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 116 | [M - CH(OCH₃)₂]⁺ | Cleavage at C3-C4 bond |

| 75 | [CH(OCH₃)₂]⁺ | Alpha-cleavage at the acetal group |

| 58 | [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage at the amine group (likely base peak) |

Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by absorptions corresponding to the C-H, C-O, and C-N bonds within the molecule. As a tertiary amine, no N-H stretching vibrations are expected.[3][4]

Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 2830-2815 | Medium | C-H stretching (-OCH₃) |

| 2800-2780 | Medium | C-H stretching (-N(CH₃)₂) |

| 1470-1450 | Medium | C-H bending |

| 1250-1020 | Strong, broad | C-N stretching (aliphatic amine) and C-O stretching (acetal)[5][6] |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, MS, and IR spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the neat liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation and Analysis:

-

Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion using a syringe pump or through a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is suitable for direct infusion or LC-MS and typically produces the protonated molecule [M+H]⁺.

-

Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Mount the "sandwich" in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Visualizations

Spectroscopic Analysis Workflow

References

Technical Guide: Physicochemical Properties of 4,4-dimethoxy-N,N-dimethylbutan-1-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-dimethoxy-N,N-dimethylbutan-1-amine (CAS No. 19718-92-4) is a substituted aliphatic amine with potential applications as a chemical intermediate in organic synthesis and pharmaceutical development. I[1]ts structure, featuring a tertiary amine and an acetal functional group, dictates its physicochemical properties, which are critical for its handling, formulation, and development as a potential drug candidate or reagent. This guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols for researchers to assess these properties in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 19718-92-4 | |

| Molecular Formula | C₈H₁₉NO₂ | |

| Molecular Weight | 161.24 g/mol | |

| Boiling Point | 53.5 °C @ 5 Torr | |

| Density | 0.892 g/cm³ | |

| Refractive Index | 1.426 |

Solubility Profile

The solubility of a close structural analog, N,N-dimethylbutylamine (CAS 927-62-8), can provide an estimate of the behavior of the hydrocarbon portion of the molecule.

Table 3.1: Solubility Data for the Structural Analog N,N-Dimethylbutylamine

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 3.4 g/100 mL | 20 | |

| Ethanol | Soluble | Not Specified | |

| Diethyl Ether | Soluble | Not Specified |

It is anticipated that this compound will be soluble in a range of organic solvents. I[2]ts solubility in aqueous solutions is expected to be pH-dependent, with increased solubility in acidic conditions due to the formation of an ammonium salt.

[3]#### 3.1 Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, which is a well-established technique for measuring equilibrium solubility.

[4]Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent in which it is freely soluble.

-

Create a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in the test solvent based on the measured concentration and the dilution factor.

Solubility Determination Workflow

Stability Profile

The stability of this compound is influenced by its two primary functional groups: the tertiary amine and the acetal.

-

Acetal Group: Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which would lead to the formation of butyraldehyde, methanol, and the corresponding amine. *[5] Tertiary Amine Group: Tertiary amines can be prone to oxidation, which could result in the formation of an N-oxide.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. T[6][7]hese studies involve exposing the compound to a variety of stress conditions as mandated by regulatory guidelines such as ICH Q1A.

[8][6]#### 4.1 Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). N[6]eutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. N[6]eutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period. 5[6]. Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C) in an oven. 6[9]. Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. 7[7][9]. Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to aid in their structural elucidation. T[8]he goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

[7]

Forced Degradation Study Workflow

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for researchers to evaluate these critical parameters. By leveraging data from structural analogs and employing standardized experimental protocols, scientists can generate the necessary data to support the development of this compound in their research and development activities. The provided methodologies for solubility determination and forced degradation studies are aligned with industry best practices and regulatory expectations, ensuring the generation of robust and reliable data.

References

- 1. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 7. pharmadekho.com [pharmadekho.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to CAS Number 19718-92-4: 4,4-Dimethoxy-N,N-dimethylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 19718-92-4, identified as 4,4-dimethoxy-N,N-dimethylbutan-1-amine. This document collates critical information on its chemical properties, safety data, and significant applications in organic synthesis, particularly in the pharmaceutical industry. Detailed experimental protocols for its synthesis and its utilization in the preparation of a key therapeutic agent are also presented.

Chemical Information and Properties

This compound is a versatile organic intermediate. It is also known by several synonyms, including 4-(N,N-Dimethylamino)butanal dimethyl acetal.[1][2] This compound is a colorless to pale yellow liquid under standard conditions.[3] Its molecular structure consists of a butylamine backbone with two methoxy groups attached to the fourth carbon and a dimethylamino group at the terminal nitrogen. This structure imparts both basicity, due to the dimethylamino group, and solubility in organic solvents.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 19718-92-4 | [1][2] |

| Molecular Formula | C₈H₁₉NO₂ | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(N,N-Dimethylamino)butanal dimethyl acetal, (4,4-Dimethoxy-butyl)-dimethyl-amine | [1][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 54 °C | [2] |

| Density | ~0.9 g/cm³ | [4] |

| Purity | Typically ≥95% - 98% | [5][6] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [6] |

| InChI Key | WDZKKBDOGYBYBG-UHFFFAOYSA-N | [1] |

| SMILES | CN(C)CCCC(OC)OC | [1] |

Safety Data

Handling this compound requires adherence to standard laboratory safety protocols. The compound is classified as causing skin and serious eye irritation.[7]

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement | Reference(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [7] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. | [7] |

In case of accidental exposure, it is crucial to follow the first-aid measures outlined in the Safety Data Sheet (SDS). For eye contact, rinse immediately with plenty of water. For skin contact, wash off with soap and plenty of water.[8]

Applications in Organic Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of various pharmaceutical compounds.[9] Notably, it is a crucial building block for the production of triptan-class drugs, which are used in the treatment of migraines.[4]

Specifically, it is a reactant in the Fischer indole synthesis of Rizatriptan, a selective 5-HT1D receptor agonist.[4][10] Its structure provides the necessary side chain for the final tryptamine scaffold of Rizatriptan. The compound is also used in the synthesis of other triptans like Sumatriptan and Zolmitriptan, as well as in the preparation of hallucinogenic tryptamines for research purposes.[1][11]

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of 4-chlorobutanal dimethyl acetal with dimethylamine.[1]

Materials:

-

4-Chlorobutanal dimethyl acetal

-

Aqueous dimethylamine solution

-

Methylene chloride (DCM)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobutanal dimethyl acetal (100 g, 0.655 mol) in an aqueous dimethylamine solution (200 mL).

-

Stir the solution at ambient temperature for 15 minutes.

-

Heat the reaction mixture to 50 °C and continue stirring for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with methylene chloride (2 x 250 mL).

-

Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL) and brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the resulting residue by vacuum distillation to yield this compound as a colorless liquid.

Synthesis of Rizatriptan via Fischer Indole Synthesis

This protocol describes the reaction of a hydrazine derivative with this compound.[12]

Materials:

-

1-(4-Hydrazinophenyl)methyl-1,2,4-triazole hydrochloride

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethyl acetate

-

Aqueous ammonia solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, suspend 1-(4-hydrazinophenyl)methyl-1,2,4-triazole hydrochloride in a mixture of concentrated HCl and water.

-

Add this compound to the suspension at 20-25 °C and stir for 60 minutes.

-

Heat the reaction mixture to 70-75 °C and maintain this temperature for 60 minutes.

-

Cool the mixture to 30 °C and adjust the pH to 6.0-6.5 with an aqueous ammonia solution.

-

Extract the aqueous layer with ethyl acetate.

-

Separate the aqueous layer and further adjust the pH to 10-11 with aqueous ammonia.

-

Extract the basic aqueous layer with ethyl acetate.

-

Combine all organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Rizatriptan.

-

Further purification can be achieved by column chromatography or crystallization.

Mandatory Visualizations

Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature regarding the specific biological activity or interaction of this compound with signaling pathways. Its primary significance lies in its role as a synthetic precursor to pharmacologically active molecules.[3] The biological effects of the compounds synthesized from it, such as Rizatriptan's agonistic activity at 5-HT1D receptors, are well-established.[10] However, toxicological and pharmacological studies on the intermediate itself are not extensively reported. Based on its structure, it is suggested that it may have potential biological activities, but this requires empirical validation.[3]

Conclusion

This compound (CAS 19718-92-4) is a chemical intermediate of high importance in the pharmaceutical industry, particularly for the synthesis of anti-migraine medications. This guide has provided a detailed summary of its chemical properties, safety information, and key synthetic applications, along with practical experimental protocols. The provided visualizations illustrate its central role in multi-step synthetic processes. Further research into the direct biological effects and toxicological profile of this compound would be beneficial for a more complete understanding of its properties.

References

- 1. 4-(N,N-Dimethylamino)butanal Dimethyl Acetal | 19718-92-4 [chemicalbook.com]

- 2. Buy 4-(Dimethylamino)butanal | 104459-70-3 [smolecule.com]

- 3. CAS 19718-92-4: 4,4-Dimethoxy-N,N-dimethyl-1-butanamine [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

- 8. biosynth.com [biosynth.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-(Dimethylamino)butyraldehyde Dimethyl Acetal | C8H19NO2 | CID 10374734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound (4-(Dimethylamino)butyraldehyde Dimethyl Acetal) [lgcstandards.com]

- 12. researchgate.net [researchgate.net]

The Versatile Role of 4,4-Dimethoxy-N,N-dimethylbutan-1-amine in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethoxy-N,N-dimethylbutan-1-amine, a key organic intermediate, plays a crucial role in the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its pivotal role as a building block in the construction of heterocyclic frameworks. The information presented herein is intended to support researchers and professionals in drug development and organic synthesis in leveraging the synthetic potential of this versatile compound.

Core Properties

This compound, also known by its CAS number 19718-92-4, is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₉NO₂ |

| Molecular Weight | 161.24 g/mol |

| Boiling Point | 189.2 °C[2] |

| Density | ~0.9 g/cm³[2] |

| Purity | ≥98.0%[3][2] |

| Storage | Inert atmosphere, 2-8°C |

Synthesis of this compound

While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis involves the reaction of 4-dimethylaminobutyraldehyde dimethylacetal with methylamine in the presence of a suitable catalyst, such as boron trifluoride or a sulfonic acid.[4]

A general synthetic workflow can be visualized as follows:

Caption: General synthesis pathway for this compound.

Application in Pharmaceutical Synthesis: The Case of Rizatriptan

A primary and well-documented application of this compound is as a key intermediate in the synthesis of Rizatriptan, a medication used for the treatment of migraines.[3][2] The synthesis involves a Fischer indole synthesis reaction, a classic method for constructing the indole ring system.

The Fischer Indole Synthesis of Rizatriptan

In this reaction, this compound reacts with an arylhydrazine derivative, specifically 2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine, to form the indole core of Rizatriptan.[4]

The overall transformation can be depicted as follows:

Caption: Key reactants in the Fischer indole synthesis of Rizatriptan.

Experimental Protocol for Rizatriptan Synthesis

The following experimental protocol is derived from patent literature and outlines the key steps in the Fischer indole synthesis of Rizatriptan.

Materials:

-

2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine-1-carboxylic acid tert-butyl ester

-

This compound

-

Tetrahydrofuran (THF)

-

4 mol/L Hydrochloric acid in Dioxane

-

2 mol/L aqueous Hydrochloric acid

Procedure:

-

Dissolve 1.3 g (4.5 mmol) of 2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine-1-carboxylic acid tert-butyl ester in 10 mL of tetrahydrofuran.

-

Add 4.5 mL of 4 mol/L hydrochloric acid in dioxane solution and react at room temperature for 5 hours to deprotect the hydrazine.

-

Filter the resulting solid.

-

Dissolve the obtained solid and 724 mg (4.5 mmol) of this compound in 5 mL of 2 mol/L aqueous hydrochloric acid.[4]

-

Heat the reaction mixture to 70°C for 3 hours to facilitate the Fischer indole synthesis.[4]

-

Upon completion, the reaction yields the Rizatriptan compound.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]hydrazine-1-carboxylic acid tert-butyl ester | ~289.35 | 1.3 | 4.5 |

| This compound | 161.24 | 0.724 | 4.5 |

| Reaction Condition | Value |

| Temperature | 70 °C |

| Reaction Time | 3 hours |

| Catalyst | Hydrochloric Acid |

Mechanism of the Fischer Indole Synthesis in Rizatriptan Formation

The Fischer indole synthesis proceeds through a series of well-established steps. In the context of Rizatriptan synthesis, the mechanism can be illustrated as follows:

-

Hydrazone Formation: The arylhydrazine reacts with the aldehyde, which is generated in situ from the acetal this compound under acidic conditions, to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: The enamine undergoes a[5][5]-sigmatropic rearrangement (a Claisen-like rearrangement).

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amine onto an imine, leading to a cyclic intermediate.

-

Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia to form the stable indole ring.

Caption: Stepwise mechanism of the Fischer indole synthesis.

Conclusion

This compound stands out as a critical building block in modern organic synthesis, particularly for the construction of pharmaceutically relevant indole-containing molecules. Its application in the synthesis of Rizatriptan via the Fischer indole synthesis highlights its utility in forming complex heterocyclic systems. The detailed experimental protocol and mechanistic understanding provided in this guide offer valuable insights for researchers and professionals aiming to utilize this versatile reagent in their synthetic endeavors. The continued exploration of its reactivity is poised to unlock new avenues for the efficient synthesis of novel chemical entities.

References

- 1. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. CN115417859B - A kind of synthesis method of rizatriptan benzoate - Google Patents [patents.google.com]

- 5. WO2006137083A1 - Improved process for the preparation of rizatriptan benzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to 4,4-dimethoxy-N,N-dimethylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-dimethoxy-N,N-dimethylbutan-1-amine, with the CAS number 19718-92-4, is a key organic intermediate primarily utilized in the synthesis of pharmaceuticals. This technical guide provides a comprehensive review of its chemical and physical properties, detailed synthesis protocols, and available safety and toxicological data. Notably, while this compound is a crucial building block in the production of the anti-migraine drug Rizatriptan, direct research into its own biological activity and pharmacological profile is limited. This document consolidates the existing knowledge to support further research and development activities.

Chemical and Physical Properties

This compound, also known as 4-(Dimethylamino)butyraldehyde dimethyl acetal, is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 19718-92-4 | [2] |

| Molecular Formula | C8H19NO2 | [2] |

| Molecular Weight | 161.24 g/mol | [2] |

| Boiling Point | 189.2 °C | [3] |

| Density | ~0.9 g/cm³ | [3] |

| Appearance | Colorless transparent liquid | [3] |

| Purity (Assay) | ≥98.0% | [3] |

| InChI | InChI=1S/C8H19NO2/c1-9(2)7-5-6-8(10-3)11-4/h8H,5-7H2,1-4H3 | [2] |

| InChIKey | WDZKKBDOGYBYBG-UHFFFAOYSA-N | [2] |

| SMILES | CN(C)CCCC(OC)OC | [2] |

Synthesis of this compound

Several synthetic routes for this compound have been documented, primarily in the context of pharmaceutical manufacturing. The following sections detail the most common experimental protocols.

Synthesis via Grignard Reaction

A prevalent method involves the use of a Grignard reagent.[4] This process is outlined in the workflow below.

Caption: Grignard reaction workflow for the synthesis of this compound.

Experimental Protocol:

-

Grignard Reagent Formation: To a suspension of magnesium turnings in an appropriate solvent (e.g., THF or benzene), a solution of 3-(N,N-dimethylamino)propyl chloride in the same solvent is added.[4] The reaction is initiated, often with a small crystal of iodine, and maintained at reflux to form the Grignard reagent.[4]

-

Reaction with Orthoformate: The prepared Grignard reagent is then reacted with trimethyl orthoformate.[4]

-

Workup and Purification: The reaction mixture is cooled and filtered.[4] The filtrate is then subjected to distillation under reduced pressure to isolate the final product, this compound, as a colorless liquid.[4]

Three-Step Synthesis from 4-chloro-1-butanol

An alternative synthesis route starts from 4-chloro-1-butanol and proceeds through oxidation, acetalization, and amination steps.

Caption: Three-step synthesis of this compound from 4-chloro-1-butanol.

Experimental Protocol:

-

Oxidation: 4-chloro-1-butanol is oxidized to 4-chlorobutyraldehyde. This can be achieved using reagents such as sodium hypochlorite in the presence of a catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

-

Acetalization: The resulting 4-chlorobutyraldehyde is then acetalized with methanol under acidic conditions to yield 4-chlorobutanal dimethyl acetal.

-

Amination: Finally, 4-chlorobutanal dimethyl acetal is reacted with an aqueous solution of dimethylamine. The reaction mixture is heated, and after cooling, the product is extracted with an organic solvent, washed, and purified by distillation to give this compound.

Biological Activity and Applications

The primary documented application of this compound is as a crucial intermediate in the synthesis of the anti-migraine drug Rizatriptan.[3] Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist.

There is a significant lack of publicly available research on the specific biological activities, pharmacology, and toxicology of this compound itself. Its role appears to be confined to that of a synthetic building block, and as such, it is not intended for direct biological or therapeutic use. A Material Safety Data Sheet indicates that the product is not bioactive and is intended for research and development purposes only.

The closely related compound, 4,4-diethoxy-N,N-dimethyl-1-butanamine, is also used in the synthesis of other triptan drugs and has been shown to be effective against 5-HT1 receptors.[5] However, it is important to note that this activity is associated with the final drug molecule and not the intermediate itself.

Safety and Toxicology

Available safety data for this compound indicates that it is a chemical irritant.

Hazard Statements:

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Conclusion

This compound is a well-characterized organic intermediate with established synthetic routes and physical properties. Its significance lies in its role as a key precursor in the manufacture of Rizatriptan. While its chemical aspects are well-documented, there is a clear gap in the literature regarding its own biological effects. Future research could explore the potential for any intrinsic pharmacological or toxicological properties of this molecule, although its primary utility is likely to remain in the realm of synthetic chemistry for the foreseeable future. Professionals working with this compound should adhere to the available safety guidelines to minimize exposure and ensure safe handling.

References

The Synthetic Heart of Modern Therapeutics: An In-depth Technical Guide to 4,4-dimethoxy-N,N-dimethylbutan-1-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). 4,4-dimethoxy-N,N-dimethylbutan-1-amine, a versatile building block, has emerged as a crucial component in the synthesis of several key therapeutic agents. This technical guide provides a comprehensive overview of its applications in medicinal chemistry, with a focus on its role in the synthesis of important drugs, detailed experimental protocols, and its physicochemical properties. While direct biological activity of this compound is not extensively documented, its significance lies in its ability to readily form core structural motifs in complex APIs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value |

| CAS Number | 19718-92-4 |

| Molecular Formula | C₈H₁₉NO₂ |

| Molecular Weight | 161.24 g/mol |

| Appearance | Colorless to yellow liquid[1] |

| Boiling Point | 160-162 °C[1] |

| Solubility | Soluble in water, ethanol, and ether[1] |

| Stability | Stable under normal conditions; may decompose if exposed to heat, light, or air. Sensitive to oxidation.[1] |

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of a range of pharmaceuticals, including antimigraine agents, antihistamines, and antiarrhythmics.[1] Its primary utility is in the construction of heterocyclic ring systems, a common feature in many drug molecules.

The Triptan Class of Antimigraine Drugs

This intermediate is notably employed in the synthesis of triptans, a class of drugs used to treat migraine and cluster headaches. Specifically, it is a precursor in the production of Zolmitriptan and Sumatriptan.

A cost-effective and large-scale synthesis of Zolmitriptan involves the Fischer indole synthesis, where this compound is reacted with a hydrazine salt to form the core indole structure of the drug.[2]

Experimental Protocol: Synthesis of Zolmitriptan

The synthesis of Zolmitriptan from (S)-4-(4-aminobenzyl)-l,3-oxazolidine-2-one involves a two-step, one-pot reaction:

-

Formation of the Hydrazine Salt: (S)-4-(4-aminobenzyl)-l,3-oxazolidine-2-one is first converted to its diazonium salt using sodium nitrite and hydrochloric acid. This is then reduced in situ with stannous chloride to afford the corresponding hydrazine hydrochloride salt.[2]

-

Fischer Indole Synthesis: The hydrazine hydrochloride salt is then refluxed with this compound. The reaction is carried out at a pH of 1.7-1.85, which is crucial for high yields. The mixture is heated to 96-103°C for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2]

The synthesis of Sumatriptan also utilizes a Fischer indole cyclization. 4-hydrazino-N-methyl-benzene methanesulfonamide hydrochloride is reacted with 4,4-dimethoxy-N,N-dimethylbutanamine to form an intermediate which is then cyclized to produce Sumatriptan.

Experimental Protocol: Synthesis of Sumatriptan

A method for the preparation of Sumatriptan is described in a Korean patent:

-

4-hydrazino-N-methyl-benzene methanesulfonamide hydrochloride is reacted with 4,4-dimethoxy-N,N-dimethylbutanamine in a 2N hydrochloric acid solution.

-

This reaction forms 4-[2-[4-(dimethylamino)butylidene]hydrazino]-N-methylbenzene-methanesulfonamide.

-

This intermediate is then reacted with a polyphosphate ester in a chloroform solvent to yield Sumatriptan.

Other Pharmaceutical Applications

This compound has also been identified as an intermediate in the synthesis of the second-generation antihistamine Fexofenadine and the antiarrhythmic drug Dronedarone .[1] While its precise role and the detailed experimental protocols for these syntheses are not as readily available in public literature, its inclusion underscores its versatility as a synthetic building block.

Role as a Versatile Chemical Intermediate in Drug Development

The utility of this compound is a prime example of the importance of key intermediates in the drug development pipeline. The following workflow illustrates the general role of such a compound.

References

An In-depth Technical Guide to 4,4-dimethoxy-N,N-dimethylbutan-1-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethoxy-N,N-dimethylbutan-1-amine (CAS No. 19718-92-4), a key intermediate in the synthesis of various pharmaceuticals, most notably tryptamine-based drugs. This document covers the historical context of its development, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and its primary applications in medicinal chemistry.

Discovery and History

The history of this compound is intrinsically linked to the development of synthetic routes for tryptamines and their derivatives. While a singular "discovery" paper for this specific compound is not readily apparent in the historical literature, its emergence as a valuable synthetic building block can be traced through various patents and publications focused on the synthesis of pharmaceutically active tryptamines.

Initially, synthetic chemists explored various pathways to construct the tryptamine scaffold. An early related synthesis was reported by Keglevic in 1964 for the diethyl acetal analogue, 4,4-diethoxy-N,N-dimethylbutan-1-amine, starting from 4-aminobutyraldehyde diethyl acetal.[1][2] Over time, the dimethoxy variant gained prominence, particularly as an intermediate for antimigraine drugs such as Rizatriptan.[3]

Patents filed in the early 2000s detail various synthetic strategies for producing 4-(N,N-disubstitutedamino) butyraldehyde acetals, highlighting the industrial importance of these compounds.[1] For instance, a 2003 patent describes an improved process involving the reaction of a 3-(N,N-disubstitutedamino)propyl halide with magnesium to form a Grignard reagent, which is then reacted with a trisubstituted orthoformate.[1] A Chinese patent provides a review of several synthetic routes, including one starting from 1,4-butanediol and another from formyl cyclopropane, and proposes a new, more efficient process starting from 4-chloro-1-butanol.[3] These developments underscore a continuous effort to optimize the synthesis of this compound for large-scale pharmaceutical production, emphasizing cost-effectiveness and high purity.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 19718-92-4 |

| Molecular Formula | C8H19NO2 |

| Molecular Weight | 161.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 189.2 °C |

| Density | ~0.9 g/cm³ |

| Refractive Index | 1.4200-1.4240 |

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 200 MHz) | δ 1.47-1.63 (m, 4H), 2.21 (s, 6H), 2.24 (t, J = 7.0 Hz, 2H), 3.31 (s, 6H), 4.37 (t, J = 5.4 Hz, 2H) |

| IR (cm⁻¹) | 2945 (-CH₂-), 2816 (-CH-), 1464 (C-N), 1074 (-C-O-) |

| Mass (m/z) | 162.5 (M+1) |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.

Synthesis from 4-Chlorobutanal Dimethyl Acetal

This method involves the direct amination of a chlorinated precursor.

Materials:

-

4-Chlorobutanal dimethyl acetal

-

Aqueous dimethylamine solution (e.g., 40%)

-

Methylene chloride

-

5% Sodium bicarbonate solution

-

Brine solution

Procedure:

-

Dissolve 4-chlorobutanal dimethyl acetal (100 g, 0.655 mol) in an aqueous dimethylamine solution (200 mL).

-

Stir the solution for 15 minutes at ambient temperature.

-

Warm the reaction mixture to 50°C and stir for 3 hours.

-

After cooling to room temperature, extract the product with methylene chloride (2 x 250 mL).

-

Wash the combined organic layers with 5% NaHCO₃ solution (2 x 100 mL) and brine solution (2 x 100 mL).

-

Evaporate the organic layer and distill the residue to afford this compound.

Three-Step Synthesis from 4-Chloro-1-butanol

This process involves oxidation, acetalization, and aminolysis.

Step 1: Oxidation of 4-Chloro-1-butanol

-

This step is typically carried out using an oxidizing agent like sodium hypochlorite with a catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

Step 2: Acetalization of 4-Chlorobutyraldehyde

-

The crude 4-chlorobutyraldehyde from the previous step is reacted with methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) to form 4-chlorobutanal dimethyl acetal.

Step 3: Aminolysis of 4-Chlorobutanal Dimethyl Acetal

-

The resulting 4-chlorobutanal dimethyl acetal is then reacted with an aqueous solution of dimethylamine to yield the final product, this compound.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of tryptamines. Its structure provides the necessary four-carbon chain with a protected aldehyde and a dimethylamino group, which is ideal for constructing the tryptamine core through Fischer indole synthesis.

A notable example of its use is in the synthesis of Rizatriptan, a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used for the acute treatment of migraine.[3] The this compound is reacted with a substituted phenylhydrazine to form the indole ring system of the drug.

Visualized Experimental Workflow

The following diagram illustrates a typical synthetic workflow for this compound starting from 4-chloro-1-butanol.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical synthesis. While its precise origin is not documented in a single landmark publication, its development has been driven by the need for efficient and scalable routes to tryptamine-based drugs. The synthetic methods outlined in this guide, along with the comprehensive data provided, offer valuable resources for researchers and professionals in the field of drug development. Further research into more sustainable and atom-economical synthetic routes for this key intermediate will continue to be an area of interest.

References

- 1. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 2. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 3. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

Methodological & Application

Application of 4,4-dimethoxy-N,N-dimethylbutan-1-amine in Mass Spectrometry: A Hypothetical Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

Currently, there is a notable absence of documented applications of 4,4-dimethoxy-N,N-dimethylbutan-1-amine in mass spectrometry within scientific literature. This document, therefore, presents a hypothetical exploration of its potential utility as a derivatizing agent. Based on its chemical structure, which features a tertiary amine and a latent aldehyde functionality (as an acetal), we propose a novel application for the derivatization of primary and secondary amines, as well as a method for its own quantification. This application note provides a theoretical framework, including a hypothetical experimental protocol and data presentation, to guide future research into the capabilities of this compound in mass spectrometric analysis.

Introduction

Derivatization is a critical technique in mass spectrometry for the analysis of compounds that exhibit poor ionization efficiency or chromatographic retention.[1][2] By chemically modifying an analyte, its physicochemical properties can be altered to enhance its detectability.[1] Common targets for derivatization include functional groups like amines, carbonyls (aldehydes and ketones), and hydroxyls.[3][4][5] Reagents such as 2,4-dinitrophenylhydrazine (DNPH) for carbonyls and dansyl chloride for amines are widely used for this purpose.[6][7]

This compound possesses two key functional groups of interest for mass spectrometry: a tertiary amine which can be readily protonated, and a dimethoxy group, which is an acetal. Acetals are protecting groups for aldehydes and can be hydrolyzed under acidic conditions to reveal the aldehyde.[8] This dual functionality suggests a potential application as a derivatizing agent. The tertiary amine provides a site for efficient ionization in electrospray ionization (ESI) mass spectrometry, while the aldehyde, once deprotected, can react with primary and secondary amines to form Schiff bases.

This document outlines a hypothetical application of this compound as a derivatizing agent for the analysis of primary and secondary amines by liquid chromatography-mass spectrometry (LC-MS).

Proposed Signaling Pathway and Derivatization Chemistry

The proposed derivatization scheme involves a two-step process. First, the acetal of this compound is hydrolyzed to yield 4-(dimethylamino)butanal. This aldehyde then reacts with a target primary or secondary amine to form a protonated Schiff base, which can be readily detected by mass spectrometry.

Caption: Proposed derivatization pathway of an analyte with this compound.

Hypothetical Experimental Workflow

The following diagram illustrates a hypothetical workflow for the derivatization and analysis of a sample containing primary or secondary amines using this compound.

Caption: Hypothetical experimental workflow for amine derivatization and LC-MS analysis.

Hypothetical Experimental Protocol

Objective: To quantify the concentration of a model primary amine (e.g., aniline) in a sample using this compound as a derivatizing agent followed by LC-MS analysis.

Materials:

-

This compound

-

Aniline (or other primary/secondary amine standard)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Hydrochloric acid (HCl)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Microcentrifuge tubes

-

Heater block

-

Vortex mixer

-

LC-MS system (e.g., with ESI source)

Procedure:

-

Preparation of Derivatizing Reagent:

-

Prepare a 10 mg/mL solution of this compound in methanol.

-

To 1 mL of this solution, add 10 µL of 1 M HCl to catalyze the hydrolysis of the acetal to the aldehyde.

-

Incubate the solution at 60°C for 30 minutes to ensure complete hydrolysis.

-

-

Preparation of Standards and Samples:

-

Prepare a stock solution of aniline in methanol (1 mg/mL).

-

Create a series of calibration standards by serially diluting the stock solution (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

-

Prepare the unknown sample by diluting it in methanol to an expected concentration within the calibration range.

-

-

Derivatization Reaction:

-

To 100 µL of each standard and sample in a microcentrifuge tube, add 50 µL of the prepared derivatizing reagent.

-

Vortex briefly to mix.

-

Incubate the mixture at 60°C for 1 hour to allow for the Schiff base formation.

-

After incubation, allow the tubes to cool to room temperature.

-

(Optional) Add a quenching reagent if necessary to stop the reaction.

-

Centrifuge the tubes to pellet any precipitate.

-

-

LC-MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) onto the LC-MS system.

-

LC Conditions (Hypothetical):

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

MS Conditions (Hypothetical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

-

Monitor the protonated molecular ion of the derivatized aniline.

-

-

Hypothetical Quantitative Data

The following table presents hypothetical data from the LC-MS analysis of the derivatized aniline standards.

| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 1,500 |

| 1 | 14,800 |

| 10 | 152,000 |

| 100 | 1,490,000 |

| 1000 | 15,100,000 |

A calibration curve would be generated by plotting the peak area against the concentration of the standards. The concentration of the unknown sample can then be determined from this curve.

Conclusion and Future Directions

While there is no existing literature on the application of this compound in mass spectrometry, its chemical structure suggests a plausible role as a derivatizing agent for primary and secondary amines. The proposed workflow and protocol provide a starting point for researchers to investigate this potential application. Future studies should focus on optimizing the derivatization reaction conditions (e.g., temperature, time, pH), evaluating the stability of the resulting Schiff base, and assessing the method's performance in terms of linearity, sensitivity, and selectivity for a range of amine-containing analytes. Additionally, the fragmentation pattern of the derivatized analytes should be studied to develop robust MRM methods for quantitative analysis in complex matrices.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

Application Notes and Protocols for Reactions Involving 4,4-dimethoxy-N,N-dimethylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-dimethoxy-N,N-dimethylbutan-1-amine and its diethoxy analogue are versatile intermediates in organic synthesis, particularly valued in the pharmaceutical industry. Their primary application lies in the construction of indole ring systems, a core scaffold in numerous biologically active molecules. This document provides detailed protocols and application notes for the use of this compound in the synthesis of triptans, a class of drugs used for the treatment of migraine headaches. Triptans are selective 5-HT1B/1D receptor agonists, and their synthesis often involves the Fischer indole synthesis as a key step.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of the closely related 4,4-diethoxy-N,N-dimethyl-1-butanamine is presented below. These properties are crucial for reaction setup, solvent selection, and purification procedures.

| Property | Value | Reference |

| Molecular Formula | C10H23NO2 | [1][3] |

| Molecular Weight | 189.30 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 230.7 °C | |

| Density | 0.844 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.421 | [3] |

| Flash Point | 62.6 °C | |

| Storage | 2-8°C, in a well-closed container |

Core Application: Fischer Indole Synthesis of Triptans

The most prominent application of this compound is its role as a key building block in the Fischer indole synthesis of various triptan-based drugs, such as Zolmitriptan and Sumatriptan.[5] In this reaction, the acetal functionality of this compound serves as a masked aldehyde. Under acidic conditions, it hydrolyzes in situ to form 4-(dimethylamino)butanal, which then reacts with an arylhydrazine to form a hydrazone. This intermediate, without isolation, undergoes a[6]-sigmatropic rearrangement followed by elimination of ammonia to yield the final indole ring structure.[7]

Experimental Workflow: Synthesis of a Triptan Precursor

The following diagram illustrates the general workflow for the synthesis of a triptan precursor using this compound in a Fischer indole synthesis.

Caption: General workflow for the one-pot Fischer indole synthesis of a triptan precursor.

Experimental Protocol: Synthesis of Zolmitriptan

This protocol is a representative example of the Fischer indole synthesis using 4,4-diethoxy-N,N-dimethylbutan-1-amine (a close analogue of the dimethoxy compound) for the preparation of Zolmitriptan. The procedure is adapted from published methodologies.[5]

Materials:

-

(S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride

-

4,4-diethoxy-N,N-dimethylbutan-1-amine

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution (50%)

-

Deionized Water

-

Isopropyl Alcohol

-

n-Heptane

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, suspend (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one hydrochloride (1 equivalent) in deionized water.

-

Acidification: Add concentrated hydrochloric acid to the suspension.

-

Addition of Amine Acetal: To the acidic reaction mixture, add 4,4-diethoxy-N,N-dimethylbutan-1-amine (approximately 1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 95-105 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully adjust the pH of the mixture to approximately 1.7-1.85 with a 50% sodium hydroxide solution.

-

Upon completion of the reaction as monitored by chromatography, proceed with product isolation.

-

-

Purification:

-

The crude Zolmitriptan can be purified by recrystallization from a mixture of isopropyl alcohol and n-heptane to yield the pure product.

-

Quantitative Data:

The yield and purity of the final product are highly dependent on the precise reaction conditions, particularly the pH during the cyclization step.

| Parameter | Value | Reference |

| Zolmitriptan Synthesis | ||

| Reactant 1 | (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one HCl | [5] |

| Reactant 2 | 4,4-diethoxy-N,N-dimethylbutan-1-amine | [5] |

| Solvent | Water, Hydrochloric Acid | [5] |

| Temperature | Reflux (96-103 °C) | [5] |

| Reaction Time | 3-4 hours | [5] |

| Overall Yield | ~60% | [5] |

| Purity (by HPLC) | >99% | [5] |

| Sumatriptan Synthesis | ||

| Reactant 1 | 4-hydrazino-N-methyl-benzene methanesulfonamide HCl | |

| Reactant 2 | 4,4-dimethoxy-N,N-dimethylbutanamine | |

| Solvent | 2N Hydrochloric Acid | |

| Yield | 29.8% |

Signaling Pathway of Triptans (5-HT1D Receptor Agonists)

Triptans, synthesized using this compound, exert their therapeutic effect by acting as agonists for the 5-HT1D (and 5-HT1B) serotonin receptors.[1][8] Activation of these G protein-coupled receptors (GPCRs) is believed to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides, thereby alleviating migraine pain.[8]

The following diagram illustrates the simplified signaling pathway initiated by a triptan binding to the 5-HT1D receptor.

Caption: Simplified 5-HT1D receptor signaling pathway upon activation by a triptan.

Conclusion

This compound is a crucial chemical intermediate, particularly for the synthesis of indole-containing pharmaceuticals like triptans. The Fischer indole synthesis provides a direct route to these complex molecules, and a thorough understanding of the reaction conditions is essential for achieving high yields and purity. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. 4,4-diethoxy-N,N-dimethyl-1-butanamine | C10H23NO2 | CID 547078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,4-二乙氧基-N,N-二甲基-丁胺 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4,4-Diethoxy-N,N-dimethyl-1-butanamine | 1116-77-4 [chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]